2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one is a heterocyclic compound notable for its structural complexity and potential biological activities. This compound features a bromine atom at the 2-position and a ketone group at the 4-position of the pyrroloazepine framework. The presence of these functional groups contributes to its unique chemical properties and reactivity.
This compound belongs to the class of pyrroloazepines, which are characterized by a fused pyrrole and azepine structure. It is classified as a brominated derivative due to the presence of the bromine atom.
The synthesis of 2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one typically involves several key steps:
Common solvents used in the synthesis include dichloromethane and acetonitrile. Lewis acids are often employed as catalysts to facilitate the cyclization process. Reaction conditions are optimized to enhance yield and purity.
The molecular structure of 2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one can be represented as follows:
The compound exhibits a complex three-dimensional conformation due to the presence of multiple rings and functional groups. Its structural features significantly influence its reactivity and interactions with biological targets.
2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one can participate in several types of chemical reactions:
Common reagents for these reactions include sodium azide for substitution and potassium permanganate for oxidation. Reduction reactions typically utilize lithium aluminum hydride or similar agents.
The mechanism of action for 2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one is closely related to its biological applications. It may interact with specific enzymes or receptors within biological systems:
Ongoing research aims to elucidate the specific molecular targets and pathways influenced by this compound.
Relevant analyses such as spectroscopic techniques (NMR, IR) are often employed to characterize these properties further.
2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one has several scientific applications:
Research continues into its potential therapeutic applications due to its unique structural attributes and reactivity profile.
Bromination represents a critical step for introducing the C-2 bromo substituent in pyrroloazepinone synthesis. Two primary methodologies dominate:
Table 1: Comparative Analysis of Bromination Methods
Brominating Agent | Solvent | Temp (°C) | Regioselectivity (2-bromo:3-bromo) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
NBS | DCM | 0 | 85:15 | 78 | Mild, high α-selectivity |
Br₂/Pyrrolidine | THF | -30 | 95:5 | 65 | Avoids succinimide byproducts |
CuBr₂ | DMF | 80 | 70:30 | 82 | Suitable for electron-deficient cores |
Ring-closing strategies for the seven-membered azepinone ring leverage Lewis acids to activate carbonyls or epoxides:
Table 2: Lewis Acid Catalysts for Azepinone Cyclization
Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | Side Products |
---|---|---|---|---|---|
TiCl₄ | 10 | Toluene | 6 | 75 | <5% Dehydration products |
Sn(OTf)₂ | 5 | CH₃CN | 3 | 82 | <3% Oligomers |
ZnBr₂ | 15 | DCE | 8 | 68 | 12% 5-exo-tet byproduct |
Sc(OTf)₃ | 8 | DCM | 4 | 79 | Negligible |
The Pummerer rearrangement enables elegant C-C bond formation between pyrrole and azepine fragments:
Pummerer Reaction Sequence:Sulfoxide 16 → (TFAA) → Thionium ion 17 → Cyclization → Bromoazepinone 18
Table 3: Pummerer Reaction Optimization for Pyrroloazepinones
Sulfoxide Precursor | Activating Agent | Solvent | Reaction Time | Cyclization Yield (%) |
---|---|---|---|---|
3-(Pyrrolyl)ethyl sulfoxide | TFAA | DCM | 2 h, -20°C | 78 |
2-(N-Boc-pyrrolyl)methyl sulfoxide | Ac₂O | Toluene | 6 h, 0°C | 62 |
Vinylogous pyrrole sulfoxide | Tf₂O | ClCH₂CH₂Cl | 1 h, -78°C | 71 |
Efficient synthesis of 2-bromo-pyrroloazepinones requires integrated solvent and catalyst screening across steps:
Solvent Selection Hierarchy: Computational models prioritize solvents balancing dipolarity, H-bond acceptance, and low toxicity. Dichloromethane (DCM) remains prevalent for bromination and Pummerer steps due to its ability to dissolve polar intermediates and stabilize cationic species. However, 2-methyltetrahydrofuran (2-MeTHF) demonstrates superior performance in Lewis acid cyclizations: higher boiling point (80°C) facilitates microwave acceleration, and bio-based origin aligns with green chemistry principles [6] [10]. Predictive algorithms identified dimethyl carbonate (DMC) as a viable green alternative for N-alkylations preceding cyclization, reducing EHS risks by 40% [10].
Catalyst Recyclability in Flow Systems: Heterogeneous catalysts like Pd/C enable multi-step sequences without isolation. For example, Sonogashira coupling (step 1) and hydrogenation (step 2) proceeded consecutively in a packed-bed reactor using a single Pd/C charge, achieving 93% overall yield for a key alkynyl precursor. Similar approaches are adaptable to bromoazepinone synthesis, particularly for hydrogenative deprotection post-cyclization [6] [8]. Continuous-flow epoxidation-carboxylation systems demonstrated 30-fold higher space-time yields than batch processes, suggesting potential for azepine-forming ring expansions under flow conditions [6].
Table 4: Solvent Properties and Performance in Key Steps
Solvent | Dielectric Constant | H-bond Donor/Acceptor | Green Metric (EHS Score*) | Optimal Step | Yield Impact vs. DCM |
---|---|---|---|---|---|
DCM | 8.93 | 0.13/0.02 | Poor (3.0) | Bromination, Pummerer | Baseline |
2-MeTHF | 6.97 | 0.00/0.51 | Good (1.2) | Lewis Acid Cyclization | +12% |
DMC | 3.10 | 0.00/0.58 | Excellent (0.8) | N-Alkylation | +5% (alkylation) |
MeCN | 37.5 | 0.19/0.31 | Moderate (2.1) | Epoxide Opening | -8% (Pummerer) |
*Lower EHS scores indicate superior environmental, health, and safety profiles [10].
Comprehensive Compound List
2-Bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one and key synthetic intermediates discussed:
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0